Cas no 2138567-62-9 (2-(Piperidin-1-yl)quinazoline-8-carboxylic acid)

2-(Piperidin-1-yl)quinazoline-8-carboxylic acid is a quinazoline derivative featuring a piperidine substitution at the 2-position and a carboxylic acid functional group at the 8-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of biologically active molecules targeting kinase inhibition or other therapeutic pathways. The piperidine moiety enhances solubility and bioavailability, while the carboxylic acid group allows for further derivatization, enabling the development of prodrugs or conjugation strategies. Its rigid quinazoline core contributes to structural stability, making it a valuable scaffold for drug discovery and pharmacological research. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency.
2-(Piperidin-1-yl)quinazoline-8-carboxylic acid structure
2138567-62-9 structure
Product name:2-(Piperidin-1-yl)quinazoline-8-carboxylic acid
CAS No:2138567-62-9
MF:C14H15N3O2
Molecular Weight:257.287802934647
CID:6141224
PubChem ID:165958630

2-(Piperidin-1-yl)quinazoline-8-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2138567-62-9
    • 2-(piperidin-1-yl)quinazoline-8-carboxylic acid
    • EN300-1162313
    • 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid
    • インチ: 1S/C14H15N3O2/c18-13(19)11-6-4-5-10-9-15-14(16-12(10)11)17-7-2-1-3-8-17/h4-6,9H,1-3,7-8H2,(H,18,19)
    • InChIKey: KMXZTDGHHIDZQF-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC2C=NC(=NC=21)N1CCCCC1)=O

計算された属性

  • 精确分子量: 257.116426730g/mol
  • 同位素质量: 257.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 331
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.3Ų
  • XLogP3: 2.4

2-(Piperidin-1-yl)quinazoline-8-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1162313-0.25g
2-(piperidin-1-yl)quinazoline-8-carboxylic acid
2138567-62-9
0.25g
$1012.0 2023-05-23
Enamine
EN300-1162313-10.0g
2-(piperidin-1-yl)quinazoline-8-carboxylic acid
2138567-62-9
10g
$4729.0 2023-05-23
Enamine
EN300-1162313-0.05g
2-(piperidin-1-yl)quinazoline-8-carboxylic acid
2138567-62-9
0.05g
$924.0 2023-05-23
Enamine
EN300-1162313-2.5g
2-(piperidin-1-yl)quinazoline-8-carboxylic acid
2138567-62-9
2.5g
$2155.0 2023-05-23
Enamine
EN300-1162313-5.0g
2-(piperidin-1-yl)quinazoline-8-carboxylic acid
2138567-62-9
5g
$3189.0 2023-05-23
Enamine
EN300-1162313-1.0g
2-(piperidin-1-yl)quinazoline-8-carboxylic acid
2138567-62-9
1g
$1100.0 2023-05-23
Enamine
EN300-1162313-0.1g
2-(piperidin-1-yl)quinazoline-8-carboxylic acid
2138567-62-9
0.1g
$968.0 2023-05-23
Enamine
EN300-1162313-0.5g
2-(piperidin-1-yl)quinazoline-8-carboxylic acid
2138567-62-9
0.5g
$1056.0 2023-05-23

2-(Piperidin-1-yl)quinazoline-8-carboxylic acid 関連文献

2-(Piperidin-1-yl)quinazoline-8-carboxylic acidに関する追加情報

Recent Advances in the Study of 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid (CAS: 2138567-62-9)

The compound 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid (CAS: 2138567-62-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This quinazoline derivative has been identified as a key scaffold in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.

One of the most notable findings in recent research is the compound's potential as an inhibitor of protein-protein interactions (PPIs) involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid effectively disrupts the interaction between the oncogenic protein MDM2 and the tumor suppressor p53, leading to the reactivation of p53-mediated apoptosis in cancer cells. The study utilized X-ray crystallography to reveal the precise binding mode of the compound within the MDM2 binding pocket, providing a structural basis for further optimization.

In addition to its anticancer properties, recent investigations have explored the antimicrobial potential of this compound. A 2024 study in ACS Infectious Diseases reported that 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid exhibits potent activity against drug-resistant strains of Mycobacterium tuberculosis. The compound was shown to inhibit the enzyme DprE1, which is essential for bacterial cell wall biosynthesis. This finding positions the compound as a promising lead for the development of new antitubercular agents, particularly in the face of rising multidrug-resistant tuberculosis cases worldwide.

The synthetic accessibility of 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid has also been a focus of recent research. A novel, high-yield synthetic route was reported in Organic Process Research & Development in early 2024, featuring a one-pot cyclization and functionalization strategy that significantly reduces production costs and improves scalability. This advancement is particularly important for facilitating future preclinical and clinical studies of the compound and its derivatives.

Pharmacokinetic studies published in the European Journal of Pharmaceutical Sciences (2023) have provided valuable insights into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While the compound demonstrates good oral bioavailability in rodent models, researchers have identified certain metabolic liabilities that are currently being addressed through structural modification strategies. These findings are guiding the design of next-generation analogs with improved metabolic stability and tissue distribution.

Looking forward, the versatility of the 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid scaffold suggests broad potential for therapeutic development. Current research efforts are exploring its application in neurodegenerative diseases, with preliminary data indicating neuroprotective effects in models of Alzheimer's disease. As the understanding of this compound's biological activities continues to expand, it is expected to play an increasingly important role in drug discovery pipelines across multiple therapeutic areas.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD